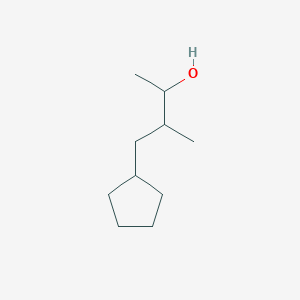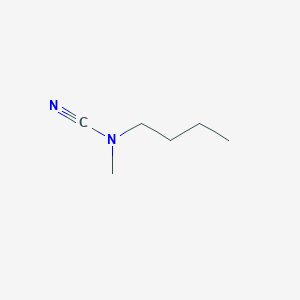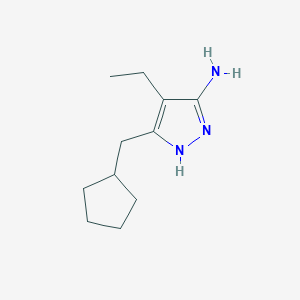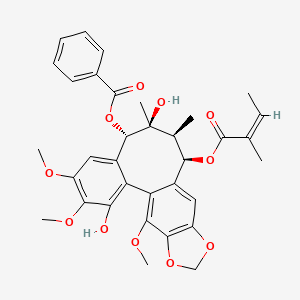
2-Amino-3-(1-hydroxycyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1-hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of amino acids, characterized by the presence of an amino group, a hydroxyl group, and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-hydroxycyclohexyl)propanoic acid typically involves the reaction of cyclohexanone with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is subjected to hydrogenation to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(1-hydroxycyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Keto-3-(1-hydroxycyclohexyl)propanoic acid.
Reduction: 2-Amino-3-(1-aminocyclohexyl)propanoic acid.
Substitution: Various N-substituted derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1-hydroxycyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways by binding to receptors and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxypropanoic acid:
2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains a naphthalene ring instead of a cyclohexyl ring, leading to different chemical properties.
Uniqueness
2-Amino-3-(1-hydroxycyclohexyl)propanoic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity and interactions with biological molecules, making it a valuable subject of study in various research fields .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-amino-3-(1-hydroxycyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-7(8(11)12)6-9(13)4-2-1-3-5-9/h7,13H,1-6,10H2,(H,11,12) |
InChI-Schlüssel |
HFPHNIDIXPWKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)

![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)










![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
